

# Independent Validation of CCT373566's Activity in Lymphoma Models: A Comparative Guide

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## Compound of Interest

Compound Name: CCT373566

Cat. No.: B15621687

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the BCL6 degrader **CCT373566** with alternative compounds in lymphoma models, supported by experimental data. The information is intended to aid researchers in evaluating the potential of **CCT373566** for further investigation and development.

## Executive Summary

**CCT373566** is a potent, orally available small molecule that induces the degradation of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and oncogenic driver in lymphoid malignancies.<sup>[1][2][3]</sup> This guide summarizes the in vitro and in vivo activity of **CCT373566** and compares it to its predecessor (CCT369260), its non-degrading stereoisomer (CCT373567), an optimized inhibitor from the same chemical series (CCT374705), and other notable BCL6-targeting agents such as the degrader BI-3802 and the inhibitor FX1. While **CCT373566** demonstrates potent cellular activity, its in vivo efficacy in a lymphoma xenograft model was found to be modest.<sup>[4][5][6][7]</sup>

## Introduction to BCL6 Targeting in Lymphoma

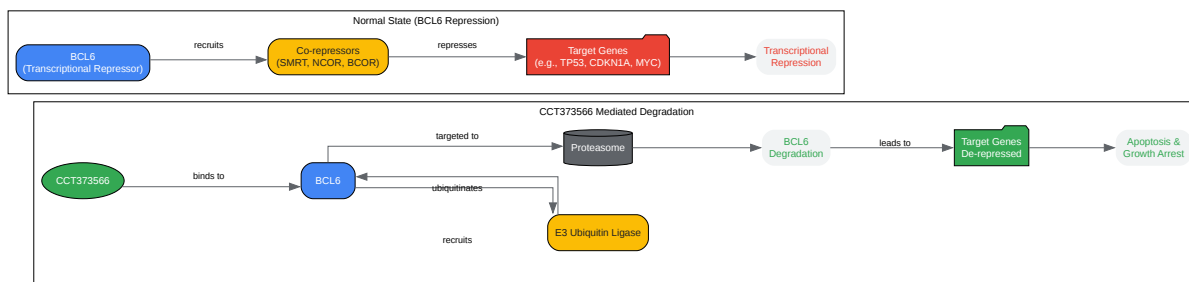
B-cell lymphoma 6 (BCL6) is a master regulator of germinal center B-cell development and is frequently deregulated in diffuse large B-cell lymphoma (DLBCL) and other lymphoid malignancies.<sup>[8][9][10]</sup> BCL6 acts as a transcriptional repressor, suppressing genes involved in cell cycle control, DNA damage response, and differentiation.<sup>[9][11]</sup> Its constitutive activity in

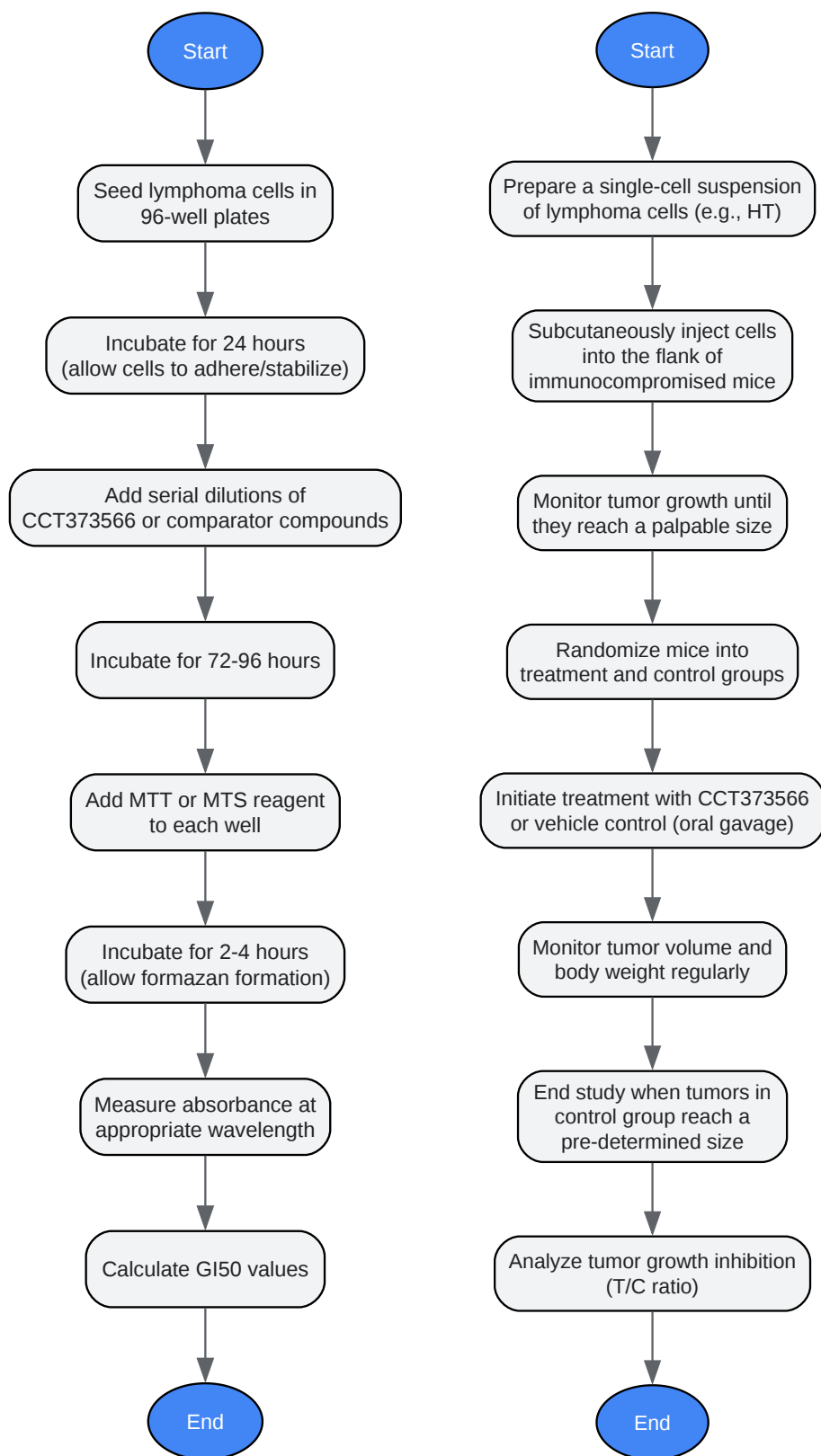
lymphoma promotes unchecked cell proliferation and survival. Consequently, BCL6 has emerged as a compelling therapeutic target. Two primary strategies for targeting BCL6 are direct inhibition of its function and induced degradation of the BCL6 protein. This guide focuses on the latter, with **CCT373566** as a key example of a BCL6 degrader.

## Mechanism of Action of CCT373566

**CCT373566** functions as a "molecular glue" to induce the degradation of BCL6. It binds to the BTB domain of BCL6, inducing a conformational change that leads to the recruitment of an E3 ubiquitin ligase. This results in the ubiquitination and subsequent proteasomal degradation of the BCL6 protein. The degradation of BCL6 leads to the de-repression of its target genes, including key tumor suppressors, thereby inhibiting the growth of BCL6-dependent lymphoma cells.

Below is a diagram illustrating the proposed mechanism of action.





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